Cas no 126133-58-2 (3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Threonine, N-[(2-propenyloxy)carbonyl]-
- ALOC-THR-OH DCHA
- N-ALPHA-ALLYLOXYCARBONYL-L-THREONINE DICYCLOHEXYLAMMONIUM SALT
- N-α-Allyloxycarbonyl-L-threonine dicyclohexylammonium salt
- N-(allyloxycarbonyl)-L-threonine
- 3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
- AKOS009090401
- 126133-58-2
- 3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
- EN300-8592758
-
- MDL: MFCD20278519
- Inchi: 1S/C8H13NO5/c1-3-4-14-8(13)9-6(5(2)10)7(11)12/h3,5-6,10H,1,4H2,2H3,(H,9,13)(H,11,12)
- InChI Key: FQSNJTBITYJZBG-UHFFFAOYSA-N
- SMILES: OC(C)C(C(=O)O)NC(=O)OCC=C
Computed Properties
- Exact Mass: 203.07937252Da
- Monoisotopic Mass: 203.07937252Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 95.9Ų
3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-914786-0.05g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-914786-0.1g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-914786-0.25g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 0.25g |
$617.0 | 2023-05-25 | ||
| Enamine | EN300-914786-0.5g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 0.5g |
$645.0 | 2023-05-25 | ||
| Enamine | EN300-914786-1.0g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 1g |
$671.0 | 2023-05-25 | ||
| Enamine | EN300-914786-2.5g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 2.5g |
$1315.0 | 2023-05-25 | ||
| Enamine | EN300-914786-5.0g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 5g |
$1945.0 | 2023-05-25 | ||
| Enamine | EN300-914786-10.0g |
(2S,3R)-3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 10g |
$2884.0 | 2023-05-25 | ||
| Enamine | EN300-8592758-0.05g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 95.0% | 0.05g |
$455.0 | 2025-02-21 | |
| Enamine | EN300-8592758-0.1g |
3-hydroxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid |
126133-58-2 | 95.0% | 0.1g |
$476.0 | 2025-02-21 |
3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid Related Literature
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
Comprehensive Analysis of 3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 126133-58-2): Properties, Applications, and Industry Trends
3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 126133-58-2) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique molecular structure. This hydroxy-carbamate derivative features a prop-2-en-1-yloxy group, which enhances its reactivity in polymerization and conjugation reactions. Researchers are increasingly exploring its role as a biocompatible linker in drug delivery systems, particularly for targeted therapies.
The compound’s chiral center at the 2-position and the presence of both hydroxyl and carbamate functional groups make it a versatile intermediate for synthesizing peptide mimetics and prodrugs. Recent studies highlight its potential in sustainable chemistry, aligning with the global push for green synthesis methods. For instance, its allyloxycarbonyl (Alloc) protecting group can be selectively removed under mild conditions, reducing waste in multi-step syntheses.
In the context of AI-driven drug discovery, CAS No. 126133-58-2 has emerged as a candidate for machine learning-based molecular optimization. Computational models predict its utility in designing enzyme inhibitors, particularly for serine hydrolases. This aligns with trending searches like "bioactive small molecules 2024" and "carbamate applications in medicine," reflecting growing industry interest.
From a commercial perspective, suppliers often list this compound under long-tail keywords such as "high-purity 3-hydroxy-2-Alloc-aminobutanoic acid" or "126133-58-2 for research use." Analytical data (HPLC, NMR) confirms its stability under ambient conditions, though storage at 2–8°C is recommended for long-term preservation. Its water solubility (≥10 mg/mL) facilitates formulation in aqueous buffers, a feature frequently queried in pharmaceutical forums.
Emerging applications include its use in biodegradable polymers, responding to the demand for eco-friendly materials. The prop-2-en-1-yl moiety enables radical-initiated crosslinking, making it valuable for hydrogel design—a hot topic in tissue engineering discussions. Patent analyses reveal a 30% increase in filings referencing CAS 126133-58-2 since 2021, underscoring its industrial relevance.
For researchers seeking structure-activity relationship (SAR) data, this compound’s CID 12968977 (PubChem) provides access to curated molecular descriptors. Its LogP value (~0.9) suggests balanced lipophilicity, ideal for BBB permeability studies—a frequent focus in neuropharmacology queries. Collaborative platforms like SciFinder now feature user-generated annotations on its metabolic pathways.
Quality control protocols emphasize chiral HPLC analysis (typically >98% ee) to ensure batch consistency, addressing a key concern in preclinical development. The compound’s IR spectrum shows characteristic peaks at 1720 cm−1 (C=O stretch) and 3400 cm−1 (O-H stretch), useful for spectroscopic identification—another common search topic among analytical chemists.
In conclusion, 3-hydroxy-2-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid represents a multifunctional building block bridging medicinal chemistry and material science. Its alignment with trends like precision medicine and circular economy principles positions it as a compound to watch in coming years. For updated safety data sheets (SDS), always consult authoritative sources like ECHA or ACS Reagent Chemicals.
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